molecular formula C7H12O3 B14322704 1-Methoxyethenyl 2-methylpropanoate CAS No. 111051-97-9

1-Methoxyethenyl 2-methylpropanoate

Cat. No.: B14322704
CAS No.: 111051-97-9
M. Wt: 144.17 g/mol
InChI Key: BMKCPLUMKDQXPA-UHFFFAOYSA-N
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Description

1-Methoxyethenyl 2-methylpropanoate is an organic compound with the molecular formula C7H12O3 It is an ester, characterized by the presence of a methoxy group attached to an ethenyl group and a 2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyethenyl 2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylpropanoic acid with methoxyethene in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyethenyl 2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylpropanoic acid and methoxyethene.

    Transesterification: This reaction involves the exchange of the methoxy group with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts, water, reflux conditions.

    Transesterification: Alcohols, acid or base catalysts, moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.

Major Products Formed

    Hydrolysis: 2-Methylpropanoic acid and methoxyethene.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-Methoxyethenyl 2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 1-methoxyethenyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may interact with biological molecules. The methoxy group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpropanoate: An ester with a similar structure but lacks the methoxyethene moiety.

    Ethyl 2-methylpropanoate: Another ester with a similar backbone but with an ethyl group instead of a methoxyethene group.

    Isopropyl 2-methylpropanoate: Similar ester with an isopropyl group.

Uniqueness

1-Methoxyethenyl 2-methylpropanoate is unique due to the presence of the methoxyethene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not possible with other similar esters.

Properties

CAS No.

111051-97-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-methoxyethenyl 2-methylpropanoate

InChI

InChI=1S/C7H12O3/c1-5(2)7(8)10-6(3)9-4/h5H,3H2,1-2,4H3

InChI Key

BMKCPLUMKDQXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(=C)OC

Origin of Product

United States

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